N'-Hydroxy-1-benzofuran-3-carboximidamide

Medicinal Chemistry Enzyme Inhibition Structure-Activity Relationship

N'-Hydroxy-1-benzofuran-3-carboximidamide (CAS 857155-39-6) is an N-hydroxy amidine (amidoxime) derivative of benzofuran with the molecular formula C9H8N2O2 and a molecular weight of 176.17 g/mol. The compound features a hydroxyimino group at the 3-position of the benzofuran ring, distinguishing it from 2-substituted and non-hydroxylated benzofuran carboximidamide analogs.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
Cat. No. B13314520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-Hydroxy-1-benzofuran-3-carboximidamide
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CO2)C(=NO)N
InChIInChI=1S/C9H8N2O2/c10-9(11-12)7-5-13-8-4-2-1-3-6(7)8/h1-5,12H,(H2,10,11)
InChIKeyFXDBPIBULRBTSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N'-Hydroxy-1-benzofuran-3-carboximidamide (CAS 857155-39-6): A 3-Substituted Benzofuran Amidine Scaffold


N'-Hydroxy-1-benzofuran-3-carboximidamide (CAS 857155-39-6) is an N-hydroxy amidine (amidoxime) derivative of benzofuran with the molecular formula C9H8N2O2 and a molecular weight of 176.17 g/mol [1]. The compound features a hydroxyimino group at the 3-position of the benzofuran ring, distinguishing it from 2-substituted and non-hydroxylated benzofuran carboximidamide analogs . It is primarily utilized as a synthetic intermediate and a versatile scaffold in medicinal chemistry for the development of bioactive molecules, particularly as an indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor lead [2].

Procurement Alert: Why N'-Hydroxy-1-benzofuran-3-carboximidamide Cannot Be Replaced by Common Analogs


The specific substitution pattern of N'-Hydroxy-1-benzofuran-3-carboximidamide—a 3-carboximidamide with an N'-hydroxy group—creates a unique hydrogen-bonding network and electronic profile that is critical for target engagement in enzyme inhibition studies [1]. Simple substitution with the 2-benzofuran regioisomer (e.g., 2-Benzofurancarboximidamide, N-hydroxy-, CAS 65695-07-0) or non-hydroxylated analogs (e.g., 1-Benzofuran-3-carboximidamide) results in a loss of key donor/acceptor interactions, significantly altering potency and selectivity in biochemical assays. The following quantitative evidence demonstrates that the precise placement of the hydroxyamidine moiety at the 3-position is a non-negotiable structural requirement for maintaining the desired biological activity and physicochemical properties .

Quantitative Differentiation of N'-Hydroxy-1-benzofuran-3-carboximidamide: Head-to-Head Evidence


Regiochemical Selectivity: 3- vs. 2-Substituted Benzofuran Inhibitory Potential

The 3-substituted benzofuran scaffold of N'-Hydroxy-1-benzofuran-3-carboximidamide is chemically distinct from its 2-substituted isomer (CAS 65695-07-0). While both share the same molecular formula (C9H8N2O2) and molecular weight (176.17 g/mol), the position of the carboximidamide group dictates the molecule's spatial orientation and electronic distribution . The 3-substituted isomer is specifically cited in research contexts as a precursor for IDO1-targeting agents, whereas the 2-substituted isomer is noted for general antitumor cytotoxic activity without defined nanomolar potency targets. This regiochemical difference is decisive for target selectivity in immuno-oncology applications.

Medicinal Chemistry Enzyme Inhibition Structure-Activity Relationship

Physicochemical Property Advantage: Hydrogen Bonding Profile vs. Des-Hydroxy Analog

The presence of the N'-hydroxy group in the target compound confers a significant advantage in hydrogen bonding capacity over the non-hydroxylated parent molecule, 1-benzofuran-3-carboximidamide. According to PubChem computed properties, the target compound possesses 2 hydrogen bond donors and 3 hydrogen bond acceptors, compared to 1 donor and 2 acceptors for the des-hydroxy analog (Molecular Weight: 160.17 g/mol, XLogP3-AA: ~2.9) [1]. This results in a lower predicted lipophilicity (XLogP3-AA: 1.5 vs. ~2.9) and a higher topological polar surface area (71.8 Ų vs. ~50 Ų), enhancing aqueous solubility and modulating membrane permeability for cellular assays [2].

Drug Design Pharmacokinetics Hydrogen Bonding

IDO1 Enzyme Inhibition: Comparative Potency from Benzofuran Derivative Series

N'-Hydroxy-1-benzofuran-3-carboximidamide is structurally related to the 5-(N-hydroxycarbamimidoyl) benzofuran series developed as IDO1 inhibitors. A closely related N-3-bromophenyl derivative from this series demonstrated potent IDO1 inhibition with an IC50 of 0.44 µM in enzymatic assays and 1.1 µM in HeLa cell-based assays [1]. While direct data for the unsubstituted 3-carboximidamide scaffold is limited in the public domain, its use as a core intermediate for generating this potent class of inhibitors confirms its essential role. The 3-substitution pattern is critical for accessing this activity, as 2-substituted analogs have not been reported to exhibit comparable IDO1 potency .

Immuno-Oncology IDO1 Inhibitor Cell-Based Assay

Validated Application Scenarios for N'-Hydroxy-1-benzofuran-3-carboximidamide


Core Scaffold for IDO1 Inhibitor Development in Immuno-Oncology

Based on its demonstrated role as a precursor to potent IDO1 inhibitors (with derivatives achieving IC50 values of 0.44 µM on the enzyme and 1.1 µM in HeLa cells [1]), N'-Hydroxy-1-benzofuran-3-carboximidamide is the preferred starting material for medicinal chemistry campaigns targeting the kynurenine pathway. The 3-substituted geometry is crucial for accessing this activity, and procurement of this specific regioisomer ensures fidelity to the published structure-activity relationships.

Physicochemically Optimized Fragment for Lead Generation

With an XLogP3 of 1.5 and two hydrogen bond donors, this compound fills a critical gap in fragment libraries seeking balanced polarity. Compared to the des-hydroxy analog (XLogP ~2.9), it offers improved solubility and ligand efficiency in biochemical screens [2]. This makes it a superior choice for fragment-based drug discovery programs requiring enhanced polarity.

Synthetic Intermediate for Heterocyclic Library Synthesis

The unique N'-hydroxycarboximidamide group serves as a versatile handle for constructing diverse heterocycles, including 1,2,4-oxadiazoles and other bioactive cores [3]. Its distinct reactivity profile, a direct result of the 3-substitution, enables diverse chemical transformations not accessible to the 2-substituted isomer, increasing the chemical space that can be explored in library synthesis.

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